An In-depth Technical Guide to 2-(3-Methylbenzoyl)oxazole: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(3-Methylbenzoyl)oxazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-(3-Methylbenzoyl)oxazole (CAS No. 898759-56-3), a member of the versatile oxazole class of heterocyclic compounds. Oxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities and their utility as synthetic intermediates.[1][2] This document delineates the molecular structure, physicochemical properties, and detailed spectroscopic profile of 2-(3-Methylbenzoyl)oxazole. Furthermore, a robust, step-by-step synthetic protocol is presented, grounded in established methodologies for oxazole synthesis, to facilitate its laboratory preparation. The guide aims to serve as a foundational resource for researchers engaged in the design, synthesis, and application of novel oxazole-based molecules in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
2-(3-Methylbenzoyl)oxazole, with the molecular formula C₁₁H₉NO₂, is an aromatic ketone featuring a central oxazole ring linked to a m-tolyl group via a carbonyl bridge.[3] The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a key pharmacophore found in numerous biologically active compounds.[1] The structural arrangement of 2-(3-Methylbenzoyl)oxazole imparts a specific electronic and steric profile that dictates its reactivity and potential for molecular interactions.
The key physicochemical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental values for properties like melting and boiling points are not widely published and are therefore estimated based on structurally related compounds.
| Property | Value | Source |
| CAS Number | 898759-56-3 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | [3] |
| IUPAC Name | (3-methylphenyl)(1,3-oxazol-2-yl)methanone | [3] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Predicted: ~70-90 °C | N/A |
| Boiling Point | Predicted: >300 °C | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | N/A |
Synthesis and Mechanistic Considerations
The synthesis of 2-substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the van Leusen reaction, or from carboxylic acids.[4][5] A highly efficient and practical approach for synthesizing 2-(3-Methylbenzoyl)oxazole involves the activation of a carboxylic acid followed by a [3+2] cycloaddition with an isocyanide derivative. This method offers broad substrate scope and good functional group tolerance.[4]
The proposed synthesis begins with 3-methylbenzoic acid, which is activated in situ before reacting with an isocyanide like tosylmethyl isocyanide (TosMIC) or an isocyanoacetate. The mechanism proceeds through the formation of an acylpyridinium salt, which then undergoes cyclization to form the stable oxazole ring.[4]
Caption: Proposed synthetic pathway for 2-(3-Methylbenzoyl)oxazole.
Experimental Protocol: Synthesis from 3-Methylbenzoic Acid
This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.[4]
Materials:
-
3-Methylbenzoic acid
-
4-Dimethylaminopyridine (DMAP)
-
Triflylpyridinium reagent (DMAP-Tf) or similar activating agent
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a dry, screw-capped vial equipped with a magnetic stir bar, add 3-methylbenzoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM under a nitrogen atmosphere.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add the activating agent (e.g., DMAP-Tf, 1.3 equiv) to the solution and continue stirring for 5 minutes at room temperature.
-
Add TosMIC (1.2 equiv) to the reaction mixture.
-
Transfer the vial to a preheated oil bath and stir at 40 °C for approximately 30-60 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 2-(3-Methylbenzoyl)oxazole.
Spectroscopic Profile and Characterization
The structural elucidation of 2-(3-Methylbenzoyl)oxazole relies on standard spectroscopic techniques. The predicted spectral data, based on analysis of similar structures, are detailed below.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, CDCl₃, 500 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl and oxazole rings, as well as the methyl group singlet.
-
δ 8.0-8.2 ppm (m, 2H, oxazole H4 & H5)
-
δ 7.9-8.0 ppm (m, 2H, tolyl H2 & H6)
-
δ 7.4-7.5 ppm (m, 2H, tolyl H4 & H5)
-
δ 2.45 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (Predicted, CDCl₃, 125 MHz): The carbon NMR will be characterized by the carbonyl carbon signal at the downfield end, followed by the aromatic and oxazole carbons, and the methyl carbon signal at the upfield end.
-
δ ~180 ppm (C=O)
-
δ ~162 ppm (oxazole C2)
-
δ ~145 ppm (oxazole C5)
-
δ ~139 ppm (tolyl C3)
-
δ ~136 ppm (tolyl C1)
-
δ ~135 ppm (tolyl C5)
-
δ ~130 ppm (tolyl C6)
-
δ ~129 ppm (tolyl C4)
-
δ ~128 ppm (oxazole C4)
-
δ ~127 ppm (tolyl C2)
-
δ ~21.5 ppm (-CH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
~3100 cm⁻¹: C-H stretching (aromatic and oxazole)
-
~1660-1680 cm⁻¹: Strong C=O stretching (aryl ketone)
-
~1580-1600 cm⁻¹: C=N stretching (oxazole ring)
-
~1450-1550 cm⁻¹: C=C stretching (aromatic rings)
-
~1050-1150 cm⁻¹: C-O-C stretching (oxazole ring)
Reactivity and Potential Applications
The chemical structure of 2-(3-Methylbenzoyl)oxazole offers several sites for further functionalization, making it a valuable synthetic intermediate. The oxazole ring itself is a weak base.[8] The C2 position is susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C5 position, although it requires activating groups.[5][8] The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine.
Oxazole derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][6] The specific substitution pattern of 2-(3-Methylbenzoyl)oxazole makes it a candidate for screening in various biological assays. Its potential to interact with biological targets like enzymes and receptors makes it an attractive scaffold for the development of novel therapeutic agents.
Caption: Potential application areas for 2-(3-Methylbenzoyl)oxazole.
Conclusion
2-(3-Methylbenzoyl)oxazole is a structurally defined heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a detailed summary of its chemical structure, core physicochemical properties, and a plausible, detailed protocol for its synthesis. The predicted spectroscopic data furnished herein should serve as a reliable reference for its characterization. Given the established biological importance of the oxazole scaffold, further investigation into the therapeutic potential of 2-(3-Methylbenzoyl)oxazole and its derivatives is a promising avenue for future research.
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METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. PharmaTutor. [Link]
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